1-(1-Propyl-1H-imidazol-5-yl)ethan-1-one
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Overview
Description
1-(1-Propyl-1H-imidazol-5-yl)ethan-1-one is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a propyl group at the first nitrogen atom and an ethanone group at the fifth position of the imidazole ring. Imidazole derivatives are known for their wide range of biological activities and applications in various fields.
Preparation Methods
The synthesis of 1-(1-Propyl-1H-imidazol-5-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-propylimidazole with an appropriate acylating agent under controlled conditions. For instance, the reaction of 1-propylimidazole with acetyl chloride in the presence of a base such as pyridine can yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(1-Propyl-1H-imidazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Propyl-1H-imidazol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Propyl-1H-imidazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1-Propyl-1H-imidazol-5-yl)ethan-1-one can be compared with other imidazole derivatives such as:
1-(1-Propyl-1H-imidazol-2-yl)ethan-1-one: Similar structure but with the ethanone group at the second position.
1-(1-Propyl-1H-imidazol-4-yl)ethan-1-one: Similar structure but with the ethanone group at the fourth position.
1-(1-Propyl-1H-imidazol-3-yl)ethan-1-one: Similar structure but with the ethanone group at the third position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
CAS No. |
600638-89-9 |
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Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(3-propylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C8H12N2O/c1-3-4-10-6-9-5-8(10)7(2)11/h5-6H,3-4H2,1-2H3 |
InChI Key |
PZFQYXXXEDFAPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC=C1C(=O)C |
Origin of Product |
United States |
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